Penicillamine
Description
Penicillamine (3-mercapto-D-valine) is a nonproteinogenic amino acid and a structural analog of cysteine, distinguished by two methyl groups replacing hydrogen atoms on the β-carbon . This modification confers resistance to metabolic degradation and enhances its metal-chelating and disulfide-forming capabilities. Clinically, the D-isomer is utilized due to the excessive toxicity of the L-form . This compound’s therapeutic applications include:
- Wilson’s disease: Chelates excess copper via ternary complexes with albumin and copper, facilitating excretion .
- Cystinuria: Forms mixed disulfides with cystine, reducing urinary stone formation .
- Rheumatoid arthritis (RA): Modulates immune complexes, though its mechanism remains unclear .
- Heavy metal poisoning: Binds lead, mercury, and other metals via its thiol group .
Its pharmacological actions stem from chelation, redox reactions, and nucleophilic addition .
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-methyl-3-sulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNCNSJFMMFHPL-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](C(=O)O)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6037069 | |
| Record name | D-Penicillamine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
CRYSTALS; DECOMP 177.5 °C; SPECIFIC OPTICAL ROTATION: -63 DEG @ 25 °C/D (1N SODIUM HYDROXIDE); HYGROSCOPIC; FREELY SOL IN WATER, SOL IN ETHANOL. /D-PENICILLAMINE HYDROCHLORIDE/, FREELY SOL IN WATER; SLIGHTLY SOL IN ALC; INSOL IN ETHER, CHLOROFORM. | |
| Record name | Penicillamine | |
| Source | DrugBank | |
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| Record name | (D)-PENICILLAMINE | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
FINE, WHITE OR PRACTICALLY WHITE, CRYSTALLINE POWDER | |
CAS No. |
771431-20-0, 52-67-5 | |
| Record name | D-Valine, 3-mercapto-, labeled with deuterium | |
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| Record name | (-)-Penicillamine | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Penicillamine [USAN:USP:INN:BAN:JAN] | |
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| Record name | Penicillamine | |
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| Record name | Penicillamine | |
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| Record name | PENICILLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | (D)-PENICILLAMINE | |
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Melting Point |
202-206 °C | |
| Record name | Penicillamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00859 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (D)-PENICILLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3378 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action
Target of Action
Penicillamine, a chelating agent, primarily targets copper in the body. It is used to treat Wilson’s disease, a rare genetic disorder of copper metabolism. In addition, it also targets cystine in the body and is used to treat cystinuria.
Mode of Action
This compound works by binding to its targets and causing changes in their state. In the case of Wilson’s disease, it binds to the extra copper in the body, forming a stable complex. This complex is then excreted from the body through the urine. In the case of cystinuria, this compound binds with cysteine to yield a mixed disulfide, which is more soluble than cystine.
Biochemical Pathways
This compound affects several biochemical pathways. It reduces the number of T-lymphocytes, inhibits macrophage function, decreases IL-1, decreases rheumatoid factor, and prevents collagen from cross-linking. These actions have downstream effects on immune response and collagen formation, which are beneficial in the treatment of rheumatoid arthritis.
Pharmacokinetics
This compound is absorbed rapidly but incompletely (40 to 70%) in the intestine, with wide interindividual variations. Food, antacids, and, in particular, iron reduce the absorption of the drug. Its bioavailability is also dramatically decreased in patients with malabsorption states. More than 80% of plasma this compound is bound to proteins, particularly albumin. The route of elimination is mainly renal.
Result of Action
The action of this compound results in the removal of excess copper in patients with Wilson’s disease, thus preventing tissue damage caused by copper accumulation. In cystinuria, it reduces cystine excretion, thus preventing the formation of cystine stones. In rheumatoid arthritis, it suppresses disease activity.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of food, antacids, and iron in the gastrointestinal tract can reduce its absorption. Furthermore, conditions that affect the normal function of the intestine, such as malabsorption states, can dramatically decrease its bioavailability.
Biochemical Analysis
Biochemical Properties
Penicillamine exists as two stereoisomers, but only the D-isomer is used therapeutically. Its chemical reactivity derives from its functional groups, of which the thiol group seems the most important. It is difficult to determine this compound in biological fluids because of its instability, the presence of endogenous compounds with a thiol function, and the various chemical forms in which it occurs.
Cellular Effects
This compound’s effects on cells are primarily related to its ability to chelate heavy metals. In the context of Wilson’s disease, this compound binds to excess copper in the body, forming a stable complex that is then excreted in the urine. This reduces the amount of copper available to participate in harmful biochemical reactions within cells.
Molecular Mechanism
The molecular mechanism of action of this compound is related to its ability to bind to heavy metals through its thiol group. This binding can inhibit the activity of metal-dependent enzymes, alter gene expression related to metal homeostasis, and prevent the formation of reactive oxygen species that can damage cellular components.
Temporal Effects in Laboratory Settings
This compound is absorbed rapidly but incompletely (40 to 70%) in the intestine, with wide interindividual variations. The peak plasma concentration occurs at 1 to 3 hours after ingestion, regardless of dose. During long term treatment, plasma concentrations are highly variable between individuals.
Dosage Effects in Animal Models
The effects of this compound in animal models are largely dependent on the specific disease state being modeled. In models of Wilson’s disease, this compound effectively reduces copper levels and alleviates symptoms at appropriate dosages. High doses can lead to adverse effects, including hypersensitivity reactions and renal toxicity.
Metabolic Pathways
This compound is primarily excreted in the urine, either as the free drug or as a disulfide complex. A small portion of the dose is metabolized in the liver to S-methyl-D-penicillamine.
Transport and Distribution
This compound is distributed throughout the body, with the highest concentrations found in the kidney, liver, and skin. It is transported in the blood bound to proteins, particularly albumin.
Subcellular Localization
The subcellular localization of this compound is not well-studied. Given its small size and polar nature, it is likely to be found throughout the cell, including in the cytoplasm and potentially inside organelles. Its localization may be influenced by its binding to heavy metals and other biomolecules.
Biological Activity
Penicillamine, a derivative of penicillin, is a chelating agent primarily used in the treatment of Wilson's disease, cystinuria, and rheumatoid arthritis. Its biological activity is characterized by its ability to bind metal ions, modulate immune responses, and influence various biochemical pathways. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.
Metal Chelation
this compound's primary mechanism involves chelating excess copper in Wilson's disease. It reduces Cu(II) to Cu(I), altering the geometry and charge of copper ions, which diminishes their binding affinity to proteins and facilitates their excretion through urine . This process is crucial in managing copper overload in affected individuals.
Immunomodulatory Effects
this compound also exhibits immunosuppressive properties. It has been shown to decrease levels of immunoglobulins (IgA and IgG) in patients with rheumatoid arthritis, correlating with improvements in inflammatory parameters . This effect is significant for patients unresponsive to conventional therapies.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
1. Wilson's Disease
This compound is the first-line treatment for Wilson's disease. A meta-analysis involving 1,047 patients indicated an overall improvement rate of 78% among those treated with this compound . However, the incidence of adverse effects was significantly higher compared to zinc salts (RR: 2.42), leading to considerations for alternative treatments in some cases.
2. Cystinuria
In cystinuria, this compound reduces cystine levels in urine by forming soluble complexes that can be excreted more easily. Long-term use has shown effectiveness but may lead to side effects such as nephrotoxicity.
3. Rheumatoid Arthritis
In rheumatoid arthritis patients, this compound serves as an immunosuppressant for those who do not respond to conventional treatments. Studies have shown significant decreases in inflammatory markers following treatment .
Case Study 1: Wilson's Disease Management
A cohort study tracked 65 patients with Wilson's disease treated with a combination of low-dose this compound and high-dose zinc sulfate over a median follow-up period of 7.3 years. Results showed that 89% had stable or improved disease courses with minimal side effects from zinc therapy alone after discontinuing this compound due to toxicity .
Case Study 2: Myelotoxicity
A unique case reported a 22-year-old male who developed myelotoxicity after four months on this compound for Wilson's disease. This highlights the potential for serious adverse reactions and emphasizes the need for monitoring during treatment .
Research Findings
Recent studies have explored various aspects of this compound's biological activity:
- Catalase Inhibition: D-penicillamine was found to inhibit catalase activity significantly under certain conditions, suggesting its role in modulating oxidative stress responses .
- Long-term Efficacy: A long-term study indicated that low-dose this compound combined with zinc could effectively manage Wilson’s disease while minimizing side effects associated with higher doses of this compound .
Scientific Research Applications
Wilson's Disease
Wilson's disease (WD) is a genetic disorder leading to excessive copper accumulation in the body, particularly affecting the liver and brain. Penicillamine is a first-line treatment for WD, functioning as a copper chelator.
- Effectiveness : A meta-analysis indicated that 78% of symptomatic WD patients treated with d-penicillamine showed improvement. However, the incidence of adverse effects was higher compared to patients treated with zinc salts .
- Case Study : In a reported case, a 24-year-old female patient developed disseminated intravascular coagulation (DIC) after being treated with d-penicillamine for WD. This highlights the potential complications associated with its use .
Rheumatoid Arthritis
This compound is used as a disease-modifying antirheumatic drug (DMARD) in rheumatoid arthritis (RA).
- Clinical Observations : Studies have shown that this compound can reduce joint inflammation and damage in RA patients, although it may cause significant side effects, including myelosuppression and skin reactions .
- Efficacy : A study indicated that approximately 62.8% of RA patients experienced clinical improvement with this compound therapy .
Cystinuria
Cystinuria is a genetic disorder characterized by excessive cystine in the urine, leading to stone formation.
- Mechanism : this compound reduces cystine levels by converting it into more soluble compounds, thereby decreasing stone formation.
- Clinical Results : Patients treated with this compound showed significant reductions in urinary cystine levels and stone recurrence rates .
Heavy Metal Poisoning
This compound is effective in treating heavy metal poisoning, particularly lead and mercury.
- Treatment Protocol : It facilitates the excretion of heavy metals via the kidneys.
- Evidence : Clinical studies demonstrate successful outcomes in patients with acute lead poisoning when treated with this compound .
Anti-Cancer Properties
Recent studies suggest potential anti-cancer properties of this compound.
- Mechanism : It has shown protective effects against oxidative stress induced by tobacco smoke and may inhibit angiogenesis by blocking copper-dependent growth factors .
- In Vitro Studies : Preliminary research indicates effectiveness against lung and oral cancers; however, further clinical trials are necessary to establish its efficacy in cancer treatment.
Systemic Sclerosis
This compound has been explored as a treatment for systemic sclerosis (scleroderma).
- Clinical Findings : A long-term study involving 69 patients indicated that this compound improved skin involvement and overall survival rates in rapidly progressive cases .
Summary of Case Studies
| Condition | Patient Profile | Treatment Outcome |
|---|---|---|
| Wilson's Disease | 24-year-old female | Developed DIC; complications noted after treatment |
| Rheumatoid Arthritis | Various patients | 62.8% showed clinical improvement |
| Cystinuria | Multiple patients | Significant reduction in urinary cystine levels |
| Heavy Metal Poisoning | Acute lead poisoning cases | Successful detoxification observed |
| Systemic Sclerosis | 69 patients over 15 years | Improved skin condition and survival rates |
Chemical Reactions Analysis
Sulfhydryl-Disulfide Exchange
The thiol group in penicillamine undergoes rapid oxidation and disulfide bond formation, critical for its metal-chelating and antioxidant properties:
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Disulfide formation : this compound oxidizes to form This compound disulfide (PSSP) via reaction with molecular oxygen or metal ions .
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Cysteine interaction : Competes with cysteine in disulfide bond formation, altering protein structure and enzyme activity .
Mechanistic Insight :
This reaction is pH-dependent, with optimal activity in alkaline conditions .
Metal Chelation
This compound forms stable complexes with heavy metals, particularly copper, via its thiol and amine groups:
| Metal | Binding Site | Stability Constant (log K) | Biological Relevance |
|---|---|---|---|
| Cu²⁺ | Thiol | 16.9 | Wilson’s disease therapy |
| Fe³⁺ | Thiol/Amine | 10.2 | Iron overload mitigation |
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Copper sequestration : Forms a 1:1 complex with Cu²⁺, reducing free copper levels in Wilson’s disease . Paradoxically, transient increases in free copper during therapy may enhance oxidative stress :
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Iron interactions : Reacts with non-heme iron to generate thiyl radicals (PenS- ), initiating redox cycles that produce ROS :
Thiazolidine Formation
This compound reacts with carbonyl compounds (e.g., pyridoxal phosphate) to form stable thiazolidine derivatives:
| Compound | Equilibrium Constant (K) | Stability vs. Cysteine |
|---|---|---|
| Pyridoxal | 10⁷ M | 12× more stable |
Mechanism :
-
This reaction inhibits pyridoxal-dependent enzymes (e.g., transaminases), contributing to drug-induced vitamin B₆ deficiency .
Radical-Mediated Reactions
This compound participates in redox cycles that generate reactive oxygen species (ROS):
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Catalase inhibition : Forms thiyl radicals (PenS- ) that convert catalase to inactive Compound II, disrupting H₂O₂ homeostasis :
-
ROS production : PenS- reacts with O₂ to yield superoxide (O₂- ⁻) and H₂O₂, exacerbating oxidative stress .
Reactions with Quinones
This compound forms adducts with o-quinones (e.g., dopaquinone) via nucleophilic addition:
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Adduct structure : 3,5,5-Trimethyl-D-thiazolidine-4-carboxylic acid (TTCA) .
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Biological impact : Scavenges reactive quinones, potentially mitigating oxidative damage in rheumatoid arthritis .
pH-Dependent Reactivity
The ionization states of this compound’s functional groups dictate reaction specificity:
Comparison with Similar Compounds
Comparison with Similar Compounds
α-Mercaptopropionylglycine (Tiopronin)
Tiopronin, like penicillamine, is a thiol-based agent used in cystinuria . Key comparisons include:
- Efficacy : Tiopronin achieves an 85% stone prevention rate, outperforming this compound’s 50–60% efficacy .
- Toxicity : Adverse effects (e.g., rash, fever) occur in >50% of this compound users, leading to discontinuation in 40% of cases, whereas tiopronin exhibits a milder profile .
- Mechanism : Both form disulfides with cystine, but tiopronin’s optimized structure enhances solubility and tolerability .
Clinical Preference : Tiopronin is favored in cystinuria due to superior efficacy and safety .
Gold Salts (e.g., Auranofin)
In RA treatment , gold salts and this compound are compared as disease-modifying antirheumatic drugs (DMARDs):
- Efficacy : Gold demonstrates superior efficacy in some studies, with 60–70% of patients achieving remission versus 50% for this compound .
- Toxicity : Both cause nephrotoxicity and dermatitis, but this compound uniquely induces lupus-like syndromes and myasthenia gravis .
- Combination Therapy: this compound + gold enhances efficacy, whereas this compound + hydroxychloroquine underperforms monotherapy .
Clinical Preference: Gold is often first-line, with this compound reserved for non-responders .
Azathioprine
An immunosuppressant used in refractory RA:
- Efficacy : Comparable to this compound but better tolerated, with fewer severe side effects .
- Mechanism: Azathioprine inhibits purine synthesis, reducing lymphocyte proliferation, unlike this compound’s immunomodulatory effects .
- Toxicity : this compound’s discontinuation rate (40%) exceeds azathioprine’s (20–30%) due to myelosuppression and infections .
Clinical Preference : Azathioprine is preferred post-gold therapy failure .
Sodium Calcium EDTA
A chelator for lead poisoning :
- Administration: EDTA requires intravenous delivery, whereas this compound is orally bioavailable .
- Efficacy : Both reduce lead levels, but EDTA’s rapid action suits acute toxicity, while this compound is used for chronic exposure .
- Toxicity : EDTA risks nephrotoxicity; this compound causes hypersensitivity reactions .
Clinical Preference : EDTA for acute cases, this compound for maintenance .
N-Acetylcysteine (NAC)
A thiol-containing antioxidant:
- Mechanism : Both sequester reactive aldehydes (e.g., 4-HNE), but this compound’s Michael addition kinetics are 3–5× faster .
- Metal Chelation : this compound’s affinity for copper and lead exceeds NAC’s .
- Clinical Use: NAC is preferred in acetaminophen overdose; this compound in metal chelation .
Comparative Data Table
| Compound | Mechanism | Efficacy | Adverse Effects | Clinical Use |
|---|---|---|---|---|
| This compound | Chelation, disulfide formation | 50–60% in cystinuria; 50% RA response | Rash, proteinuria, lupus (40%) | Wilson’s, cystinuria, RA |
| Tiopronin | Disulfide formation | 85% cystinuria prevention | Rash, fever (>50%) | Cystinuria |
| Gold Salts | Immunomodulation | 60–70% RA remission | Nephrotoxicity, dermatitis | First-line RA |
| Azathioprine | Purine synthesis inhibition | Comparable to this compound | Myelosuppression (20–30%) | Refractory RA |
| EDTA | Chelation | Rapid lead reduction | Nephrotoxicity | Acute lead poisoning |
Preparation Methods
Hydrolysis and Decarboxylation of Penicillin Salts
The semi-synthetic route begins with penicillin G or V salts (e.g., potassium or sodium penicillin), which undergo alkaline hydrolysis to rupture the β-lactam ring, forming penicilloic acid. Subsequent decarboxylation at 65–130°C in organic solvents (methanol, ethanol) yields penilloic acid. For example, refluxing penicillin G potassium in ethanol at 85°C for 30 hours achieves 69% decarboxylation efficiency.
Reaction Conditions and Yields
| Penicillin Salt | Solvent | Temperature (°C) | Time (h) | Decarboxylation Yield (%) |
|---|---|---|---|---|
| Penicillin G K | Ethanol | 85 | 30 | 69.0 |
| Penicillin G Na | Methanol | 68 | 11 | 67.9 |
| Penicillin V K | Butanol | 92 | 24 | 65.2 |
Nucleophilic Displacement with Phenylhydrazine
Penilloic acid reacts with phenylhydrazine (1:1–1.5 molar ratio) under nitrogen protection to form a phenylhydrazone intermediate. This step is critical for isolating D-penicillamine via crystallization. For instance, adding 1.1 equivalents of phenylhydrazine in ethanol at 90°C for 1.5 hours yields D-penicillamine with 99.3% purity.
Resolution of Racemic this compound
Mercury Complexation
Historically, D-penicillamine was isolated using mercury(II) salts to form insoluble 1:1 or 2:1 complexes. After filtration, hydrogen sulfide treatment liberates D-penicillamine, leaving HgS as a byproduct. However, this method faces criticism due to mercury toxicity and environmental concerns.
Crystallization with Acetone
Modern approaches use acetone to form the isopropylidene-D-penicillamine adduct (tetramethylthiazolidine-4-carboxylic acid hydrochloride). This adduct crystallizes selectively, achieving >99% enantiomeric purity after HCl treatment. For example, cooling a reaction mixture of D-penicillamine and acetone to 5°C yields 172.8 g of isopropyl-D-penicillamine with 95% recovery.
Fully Synthetic Routes: The Asinger Process
The Asinger process enables total synthesis of D-penicillamine from isobutyraldehyde, ammonia, hydrogen cyanide, and sulfur. This method avoids penicillin-derived intermediates, making it scalable for industrial production.
Thiazoline Intermediate Formation
Isobutyraldehyde condenses with ammonia and hydrogen cyanide to form 2-amino-3-methylbutyronitrile, which reacts with sulfur to yield 3-thiazoline-4-carboxylic acid. Hydrogenation and resolution steps produce D-penicillamine with 98% optical purity.
Purification and Impurity Control
Crystallization Techniques
Final purification involves dissolving crude this compound in water and adding methanol or ethanol (3–6 volumes) to induce crystallization. For example, adding 3 volumes of methanol to a saturated aqueous solution at 0–5°C reduces this compound disulfide impurities to 0.6%.
Analytical Methods
High-performance liquid chromatography (HPLC) is used to quantify this compound disulfide (<0.8%) and residual solvents (<100 ppm). Patents report purity levels exceeding 99.0% through optimized crystallization.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost Efficiency | Environmental Impact |
|---|---|---|---|---|
| Semi-Synthetic (Hg) | 60–70 | 98.5 | Low | High (Hg waste) |
| Semi-Synthetic (Acetone) | 65–75 | 99.3 | Moderate | Low |
| Asinger Process | 50–60 | 98.0 | High | Moderate |
Data synthesized from CN112500323A, CN102627592A, and Weigert (1975).
Industrial Scalability and Challenges
Q & A
Q. Q1. How can researchers optimize penicillamine’s stability in peptide synthesis protocols?
Methodological Answer: this compound’s thiol group and stereochemistry introduce challenges in peptide cyclization. To optimize stability:
- Use reducing agents (e.g., TCEP) to prevent disulfide bond scrambling during synthesis .
- Employ low-temperature conditions (0–4°C) to minimize oxidation .
- Validate purity via HPLC-MS with ion-pairing reagents (e.g., 0.1% TFA) to resolve this compound-containing peptides .
Q. Q2. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Follow GHS07 guidelines : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye irritation .
- Use fume hoods for weighing or synthesizing this compound derivatives due to respiratory toxicity risks (H335) .
- Store in airtight containers under inert gas (e.g., argon) to prevent oxidation .
Advanced Research Questions
Q. Q3. How can molecular modeling address this compound-induced cyclization failures in novel peptide constructs?
Methodological Answer:
- Perform molecular dynamics simulations (e.g., AMBER or GROMACS) to predict steric clashes between this compound’s methyl groups and adjacent residues .
- Compare with literature precedents (e.g., cysteine-containing peptides) to identify structural tolerances .
- Validate models using NMR spectroscopy (e.g., 2D NOESY) to confirm disulfide bond geometry .
Q. Q4. How do researchers reconcile contradictory clinical data on this compound efficacy in Wilson’s disease?
Methodological Answer:
- Conduct meta-analyses with stratification by disease stage (e.g., hepatic vs. neurological) and patient adherence rates .
- Use longitudinal biomarkers : Monitor urinary copper excretion and ceruloplasmin levels to distinguish drug efficacy from patient variability .
- Compare with second-line therapies (e.g., trientine) using propensity score matching to control for confounding factors .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
